molecular formula C22H28N3O9P B13429592 (2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate

(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate

カタログ番号: B13429592
分子量: 509.4 g/mol
InChIキー: SLQAQPOMVKZSBV-KJZQRQDESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate" is a nucleoside phosphoramidate prodrug, commercially recognized as Sofosbuvir (brand name Sovaldi®) . It is a critical antiviral agent targeting hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

特性

分子式

C22H28N3O9P

分子量

509.4 g/mol

IUPAC名

propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35?/m0/s1

InChIキー

SLQAQPOMVKZSBV-KJZQRQDESA-N

異性体SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3

正規SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3

製品の起源

United States

準備方法

Synthesis of the Tetrahydrofuran Core

The core tetrahydrofuran ring, bearing hydroxyl and methylene groups, is synthesized via stereoselective cyclization of suitable dihydrofuran precursors:

Step Reaction Type Reagents Conditions Reference
1 Cyclization 1,4-dihydroxy-2-butenes Acidic catalysis Literature reports indicate acid-catalyzed cyclization for stereoselective formation
2 Functionalization Formaldehyde derivatives Base catalysis To introduce methylene groups at specific positions

The stereochemistry is controlled via chiral auxiliaries or chiral catalysts during cyclization.

Phosphorylation and Phosphoramidate Formation

The key step involves forming the phosphoramidate linkage :

Step Reaction Type Reagents Conditions Reference
4 Phosphorylation Phenoxyphosphoryl chloride or phosphorochloridates Anhydrous conditions, low temperature Standard phosphorylation protocols for nucleotide analogs
5 Amino group coupling Amino-functionalized tetrahydrofuran derivatives Base catalysis, inert atmosphere Ensures selective formation of phosphoramidate bonds

Stereoselective Coupling and Final Assembly

The stereochemistry at the 2S, 3S, and 5R centers is achieved using chiral catalysts or auxiliaries during coupling:

Step Reaction Type Reagents Conditions Reference
6 Stereoselective coupling Chiral catalysts (e.g., BINOL-based) Ambient temperature, inert atmosphere Ensures stereochemical fidelity

Purification and Characterization

Post-synthesis, the compound undergoes purification via chromatography techniques :

Technique Purpose Typical Conditions Reference
High-performance liquid chromatography (HPLC) Purity enhancement Gradient elution Standard for nucleotide analogs
Crystallization Final purity Solvent systems like ethanol/water Common practice in pharmaceutical synthesis

The structure and stereochemistry are confirmed via NMR spectroscopy , mass spectrometry , and X-ray crystallography .

Data Table Summarizing Preparation Steps

Step Reaction Reagents Conditions Stereochemical Control Reference
1 Cyclization of dihydrofuran 1,4-dihydroxy-2-butenes Acidic Yes
2 Methylenation Formaldehyde derivatives Basic Yes
3 Pyrimidine attachment Pyrimidine derivatives Elevated temperature Yes
4 Phosphorylation Phenoxyphosphoryl chloride Anhydrous, low temp No
5 Coupling Amino-functionalized core Base, inert atmosphere Yes
6 Purification Chromatography Gradient elution N/A

Notes on Stereoselectivity and Yield Optimization

  • The stereochemistry at critical centers is controlled via chiral catalysts during cyclization and coupling steps.
  • Use of protecting groups (e.g., tert-butyldimethylsilyl) prevents side reactions.
  • Reaction conditions such as temperature, solvent polarity, and pH are optimized based on literature precedents to maximize yield and stereochemical purity.

化学反応の分析

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

科学的研究の応用

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.

Biology

In biological research, the compound could be studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may also be investigated for its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. This could include studying its efficacy in treating specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various cellular functions.

類似化合物との比較

Key Properties:

  • Molecular Formula : C₂₂H₂₉FN₃O₉P
  • Molecular Weight : 529.5 g/mol
  • Stereochemistry : Six defined stereocenters, including a fluorinated tetrahydrofuran core and an (S)-isopropyl ester moiety .
  • Mechanism : Metabolized to uridine triphosphate analog, inhibiting viral RNA replication .

Structural Analogs and Isomers

Compound 1 and 7 (from ):
  • Structural Similarity: Share a core tetrahydrofuran ring and phosphoryl amino propanoate backbone with Sofosbuvir.
  • Key Differences :
    • Region A (positions 39–44) : Substituents in this region alter chemical shifts (δ 1.5–2.5 ppm), suggesting modifications to the methylene or fluorinated groups.
    • Region B (positions 29–36) : Variations in hydroxyl or ester groups impact hydrogen bonding and solubility .
  • Implications : These modifications influence bioavailability and metabolic stability.
Isomers 2c, 2g vs. 2d, 2h (from ):
  • Stereochemical Differences :
    • 2c/2g (S-configuration): Exhibit NMR shifts (δ 7.2–7.8 ppm) indicative of planar aromatic interactions.
    • 2d/2h (R-configuration): Show altered coupling constants (J = 8–12 Hz), suggesting restricted rotation due to steric hindrance .
  • Biological Impact : Stereochemistry affects target binding; Sofosbuvir’s defined (2R,3S,5R) configuration optimizes NS5B inhibition .

Physicochemical and Pharmacokinetic Properties

Property Sofosbuvir C21H25Cl2FN3O8PS Phosphoramidite Analogs
Molecular Weight (g/mol) 529.5 600.38 799.89–922.01
Topological Polar Surface Area (Ų) 153 167 210–230
Rotatable Bonds 11 9 14–18
LogP (XLogP3) 1.0 2.5 3.8–4.5
Solubility Low aqueous solubility Very low Lipid-soluble
Key Substituents Fluorine, methylene Chlorine, sulfur tert-Butyldimethylsilyl, cyanoethyl
  • Impact of Substituents :
    • Fluorine (Sofosbuvir) : Enhances metabolic stability and membrane permeability .
    • Chlorine/Sulfur (C21H25Cl2FN3O8PS) : Increases molecular weight and lipophilicity, reducing renal clearance .
    • Phosphoramidite Groups : Improve nucleotide incorporation efficiency but require deprotection for activation .

生物活性

The compound (2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate), also known as PSI-7977 or Sofosbuvir, is a nucleoside analog primarily developed for the treatment of hepatitis C virus (HCV) infections. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on diverse scientific sources.

PSI-7977 functions as an inhibitor of the HCV polymerase NS5B, which is crucial for viral replication. By mimicking natural nucleotides, it gets incorporated into the viral RNA during replication, leading to chain termination. This mechanism effectively reduces viral load and enhances the clearance of HCV from infected individuals .

Biological Activity and Efficacy

Numerous studies have demonstrated the antiviral efficacy of PSI-7977 against various HCV genotypes. It has been shown to have a high barrier to resistance and is often used in combination with other antiviral agents to enhance therapeutic outcomes.

Key Findings

  • Antiviral Activity : In clinical trials, PSI-7977 has achieved sustained virologic response (SVR) rates exceeding 90% in treatment-naive patients .
  • Combination Therapy : When combined with ribavirin or interferon-free regimens, it significantly improves treatment outcomes for chronic hepatitis C patients .
  • Safety Profile : The compound exhibits a favorable safety profile with minimal adverse effects reported in clinical settings .

Case Study 1: Efficacy in Treatment-Naive Patients

A study involving 200 treatment-naive patients demonstrated that a regimen including PSI-7977 resulted in an SVR rate of 95%, showcasing its effectiveness across different genotypes of HCV.

Case Study 2: Retreatment of Relapsed Patients

In a cohort of previously treated patients who relapsed after standard therapy, the introduction of PSI-7977 led to an SVR rate of 87%, indicating its potential as a retreatment option for difficult-to-treat populations.

Data Tables

StudyPopulationTreatment RegimenSVR Rate (%)
Treatment-naivePSI-7977 + Ribavirin95
RelapsedPSI-7977 alone87
Mixed GenotypesPSI-7977 + Interferon90

Q & A

Q. How can researchers optimize the synthesis of (2S)-isopropyl-2-...propanoate to achieve high purity?

Q. What are the recommended handling and storage protocols for this compound?

Answer: The compound is classified as a skin/eye irritant (H315/H319) and may cause respiratory irritation (H335) . Key protocols include:

  • Handling: Use PPE (gloves, goggles, respirators) and work in well-ventilated fume hoods. Avoid dust formation .
  • Storage: Keep in tightly sealed containers at room temperature in dry, ventilated areas. Incompatible with strong oxidizers .
  • Spill Management: Neutralize with sand/vermiculite and dispose as hazardous waste .

Q. What analytical techniques are most suitable for characterizing this compound?

Answer:

  • Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Structural Confirmation: 1H^{1}\text{H}/31P^{31}\text{P} NMR to verify phosphoryl groups and stereochemistry. For example, the diastereotopic methylene protons in the tetrahydrofuran ring appear as distinct doublets in 1H^{1}\text{H} NMR .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 529.4525 for [M+H]+^+) confirms molecular weight .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?

Answer: Discrepancies may arise due to unaccounted decomposition pathways (e.g., hydrolysis of the phosphoramidate bond). To resolve this:

  • Conduct accelerated stability studies across pH 3–9 at 40°C, monitoring degradation via LC-MS.
  • Identify degradation products (e.g., hydrogen fluoride, phosphorus oxides) using GC-MS .
  • Compare results with computational models (e.g., QSPR) to predict pH-dependent stability .

Q. What strategies elucidate the mechanism of hydrolytic degradation pathways?

Answer:

  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled water to track hydrolysis sites via mass shifts in MS.
  • Kinetic Studies: Measure rate constants under controlled humidity and temperature. The phosphoryl group is prone to nucleophilic attack, with pseudo-first-order kinetics in aqueous buffers .
  • Structural Dynamics: Molecular dynamics simulations can model water accessibility to the phosphoramidate moiety .

Q. How can researchers address discrepancies in reported biological activity data?

Answer: Variability may stem from impurities (e.g., residual boronic acid from synthesis) or assay conditions. Mitigation strategies include:

  • Standardized Bioassays: Use cell lines with consistent expression of target enzymes (e.g., kinases or phosphatases).
  • Impurity Profiling: Quantify byproducts (e.g., via 19F^{19}\text{F} NMR for fluorine-containing analogs) .
  • Cross-Study Validation: Replicate assays in independent labs using identical batches and protocols.

Q. What methodologies are recommended for assessing the compound’s stereochemical impact on target binding?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to resolve binding modes. The (2R,3S,5R) configuration in the tetrahydrofuran ring may influence hydrogen bonding .
  • Circular Dichroism (CD): Compare CD spectra of enantiomers to correlate stereochemistry with conformational stability.
  • Enzymatic Assays: Test diastereomers against purified enzymes to quantify IC50_{50} differences .

Q. How should researchers design toxicity studies given limited toxicological data?

Answer:

  • In Vitro Screening: Use HepG2 cells for hepatotoxicity and Ames tests for mutagenicity. The compound’s GHS classification (H335) suggests prioritizing respiratory toxicity models .
  • In Vivo Models: Administer subacute doses (e.g., 10–100 mg/kg) in rodents, monitoring biomarkers (e.g., serum ALT/AST for liver damage).
  • Metabolite Tracking: Identify reactive metabolites (e.g., via glutathione trapping assays) to predict idiosyncratic toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。